

Spectroscopic data of 4-(3,4-Dichlorophenyl)benzoic acid

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Compound of Interest

Compound Name:	4-(3,4-Dichlorophenyl)benzoic acid
CAS No.:	7111-64-0
Cat. No.:	B1302701

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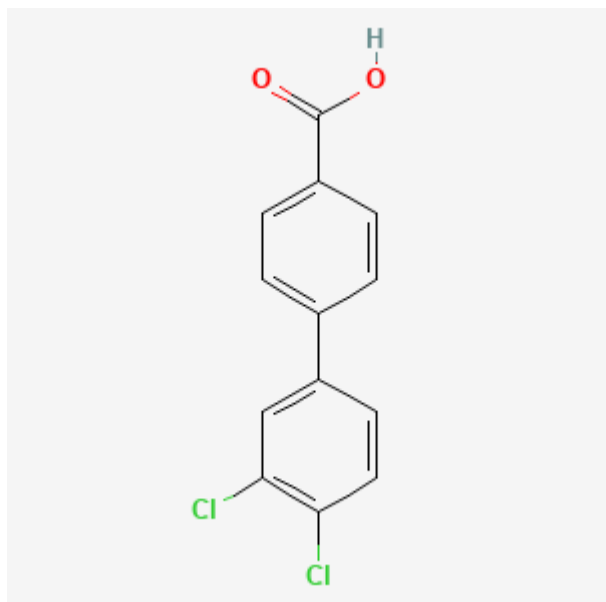
An In-depth Technical Guide to the Spectroscopic Data of **4-(3,4-Dichlorophenyl)benzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dichlorophenyl)benzoic acid is a biphenyl carboxylic acid derivative. Its structural motif, containing a dichlorinated phenyl ring linked to a benzoic acid, is of interest in medicinal chemistry and materials science. As with any novel compound development, unambiguous structural confirmation is paramount. This guide provides a detailed exploration of the expected spectroscopic data for **4-(3,4-Dichlorophenyl)benzoic acid**, offering a predictive framework for researchers engaged in its synthesis and characterization. This document moves beyond a simple listing of data, delving into the rationale behind the expected spectral features and the experimental protocols required to obtain high-quality data.

The molecular structure, with key atom numbering for NMR assignments, is shown below:



Molecular Formula: $C_{13}H_8Cl_2O_2$ ^[1] Molecular Weight: 267.10 g/mol ^[1] IUPAC Name: **4-(3,4-dichlorophenyl)benzoic acid**^[1]

Core Spectroscopic Principles for Structural Elucidation

The structural characterization of a novel organic molecule like **4-(3,4-dichlorophenyl)benzoic acid** relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle:

- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. It maps the chemical environment of 1H and ^{13}C nuclei, revealing connectivity and stereochemistry.
- Mass Spectrometry (MS): Determines the molecular weight of the molecule and can provide information about its structure through the analysis of fragmentation patterns.

The following sections will detail the predicted spectroscopic data for **4-(3,4-dichlorophenyl)benzoic acid** based on these principles and data from analogous structures.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of **4-(3,4-Dichlorophenyl)benzoic acid** is expected to be dominated by signals from the carboxylic acid and the two aromatic rings. The presence of the C-Cl bonds will also contribute to the fingerprint region.

Key Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Rationale and Expert Insights
~3300 - 2500	Broad, Strong	O-H stretch (Carboxylic Acid)	This very broad and characteristic band is due to the hydrogen bonding of the carboxylic acid dimers.[2] Its breadth can cause it to overlap with C-H stretching frequencies.
~3100 - 3000	Medium	Aromatic C-H stretch	These absorptions are typical for sp ² C-H bonds in aromatic systems.
~1700	Strong	C=O stretch (Carboxylic Acid)	A strong, sharp peak characteristic of the carbonyl group in a carboxylic acid. Its position can be slightly influenced by conjugation with the aromatic ring.
~1600, ~1475	Medium-Strong	Aromatic C=C stretch	These bands arise from the stretching vibrations within the two aromatic rings.
~1450 - 1300	Medium	In-plane O-H bend	This bending vibration is another characteristic feature of the carboxylic acid group.
~1300 - 1200	Strong	C-O stretch (Carboxylic Acid)	The stretching vibration of the

carbon-oxygen single bond in the carboxylic acid.

~920

Medium, Broad

Out-of-plane O-H bend

This broad absorption is also characteristic of a hydrogen-bonded carboxylic acid dimer.

Below 850

Medium-Strong

C-Cl stretch

The carbon-chlorine stretching vibrations typically appear in the fingerprint region of the spectrum.

~850 - 800

Strong

Aromatic C-H out-of-plane bend

The substitution pattern on the aromatic rings will influence the exact position of these strong bands.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of **4-(3,4-Dichlorophenyl)benzoic acid**, providing information on the number, environment, and connectivity of protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals only in the aromatic region. The protons on the benzoic acid ring will likely appear as two doublets, while the protons on the dichlorophenyl ring will present a more complex pattern. The carboxylic acid proton may be a broad singlet, often not observed unless special precautions are taken.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale and Expert Insights
~13.0	Broad Singlet	1H	COOH	The acidic proton of the carboxylic acid is typically downfield and often broad. Its chemical shift is highly dependent on the solvent and concentration.
~8.10	Doublet	2H	H-2, H-6	These protons are ortho to the electron-withdrawing carboxylic acid group, hence they are deshielded and shifted downfield. They will appear as a doublet due to coupling with H-3 and H-5.

~7.85	Doublet	2H	H-3, H-5	These protons are meta to the carboxylic acid group and will be upfield relative to H-2 and H-6. They will appear as a doublet due to coupling with H-2 and H-6.
~7.80	Doublet	1H	H-2'	This proton is adjacent to a chlorine atom and will be deshielded. It is expected to be a doublet due to coupling with H-6'.
~7.70	Doublet of Doublets	1H	H-6'	This proton is coupled to both H-2' and H-5', resulting in a doublet of doublets.
~7.50	Doublet	1H	H-5'	This proton is coupled to H-6' and will appear as a doublet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the molecule's asymmetry, 13 distinct signals are expected.

Predicted ^{13}C NMR Chemical Shifts (in DMSO- d_6)

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale and Expert Insights
~167	C-7 (C=O)	The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[3]
~145	C-4	The ipso-carbon of the benzoic acid ring attached to the dichlorophenyl group.
~140	C-1'	The ipso-carbon of the dichlorophenyl ring attached to the benzoic acid ring.
~138	C-4'	The carbon atom bearing a chlorine atom.
~132	C-3'	The carbon atom bearing a chlorine atom.
~131	C-2, C-6	The carbons ortho to the carboxylic acid group.
~130	C-3, C-5	The carbons meta to the carboxylic acid group.
~129	C-6'	Aromatic CH carbon.
~128	C-2'	Aromatic CH carbon.
~127	C-5'	Aromatic CH carbon.
~125	C-1	The ipso-carbon of the benzoic acid ring attached to the carboxylic acid group.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight and the presence of two chlorine atoms through the characteristic isotopic pattern.

Predicted Mass Spectrometry Data

m/z	Relative Abundance	Assignment	Rationale and Expert Insights
266	~100%	[M] ⁺ (with ²³⁵ Cl)	The molecular ion peak with the two most abundant chlorine isotopes.
268	~65%	[M+2] ⁺ (one ³⁷ Cl)	The molecular ion peak containing one ³⁷ Cl isotope. The ~2:1 ratio of [M] ⁺ to [M+2] ⁺ is indicative of one chlorine atom, but with two, this pattern is compounded.
270	~10%	[M+4] ⁺ (two ³⁷ Cl)	The molecular ion peak containing two ³⁷ Cl isotopes. The characteristic ~9:6:1 ratio of the M, M+2, and M+4 peaks is a definitive indicator of two chlorine atoms. [4]
221	Variable	[M - COOH] ⁺	A common fragmentation pathway for benzoic acids is the loss of the carboxylic acid group.
186	Variable	[M - 2Cl] ⁺	Loss of the two chlorine atoms.
151	Variable	[C ₆ H ₄ COOH] ⁺	Fragment corresponding to the benzoic acid moiety.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

Protocol for Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a solid sample like **4-(3,4-Dichlorophenyl)benzoic acid**, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the powdered sample onto the ATR crystal.
 - Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The data is usually collected over a range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform a baseline correction if necessary.
 - Label the significant peaks.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the sample.
 - Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.^[3]
- Data Acquisition (¹H NMR):
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
- Data Acquisition (¹³C NMR):
 - Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
 - Proton decoupling is usually applied to simplify the spectrum and improve sensitivity.
- Data Processing:
 - Apply Fourier transformation to the raw data (FID).
 - Phase the resulting spectrum.
 - Perform baseline correction.

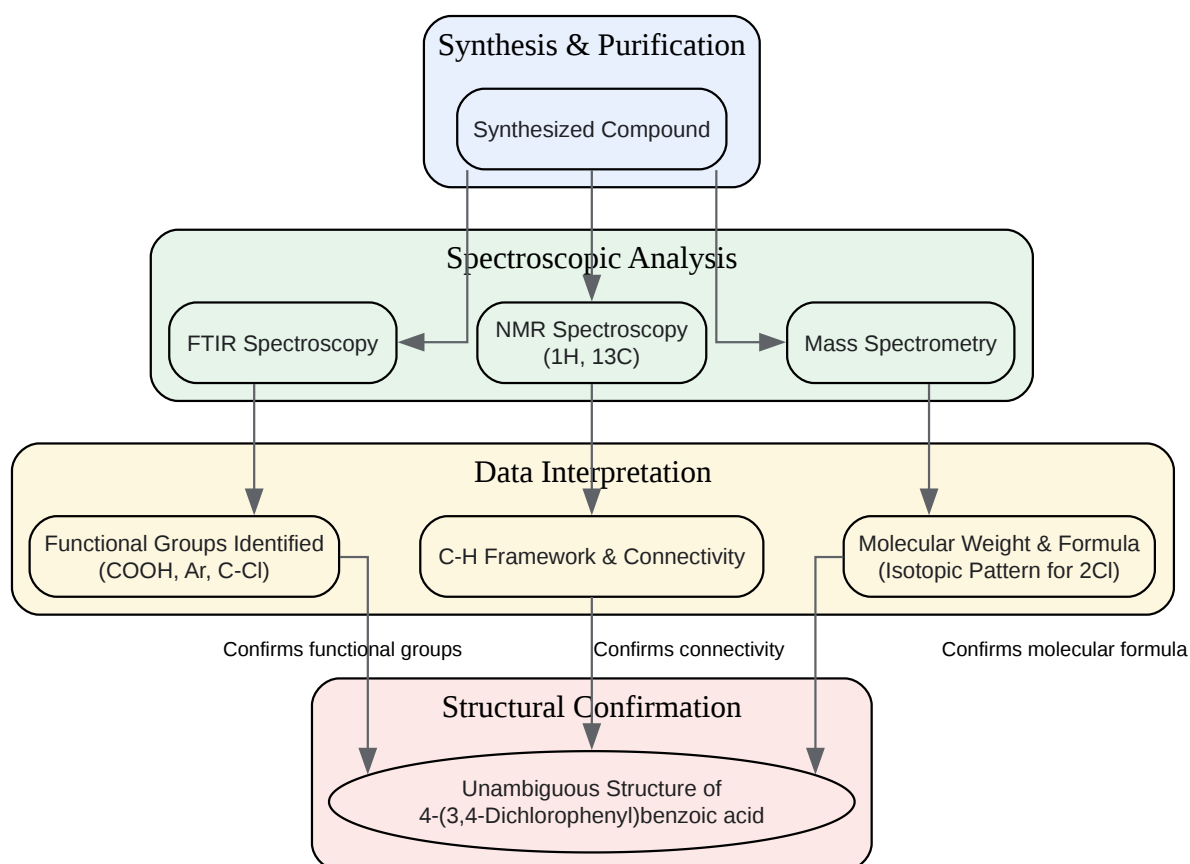
- Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.
- Integrate the peaks in the ^1H NMR spectrum.
- Label the peaks with their chemical shifts.

Protocol for Mass Spectrometry (MS)

- Sample Preparation:
 - For a non-volatile solid, Electrospray Ionization (ESI) is a common and effective technique.
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ($[\text{M}-\text{H}]^-$) is often very effective.
 - The data is typically collected over a mass-to-charge (m/z) range that includes the expected molecular weight.
- Data Processing:
 - The instrument software will generate the mass spectrum.
 - Identify the molecular ion peak (or pseudomolecular ion, e.g., $[\text{M}-\text{H}]^-$) and its isotopic pattern.
 - Analyze the fragmentation pattern to gain further structural information.

Data Integration and Structural Confirmation Workflow

The confirmation of the structure of **4-(3,4-Dichlorophenyl)benzoic acid** is not based on a single piece of data but on the convergence of evidence from all spectroscopic techniques.



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Caption: Workflow for the structural confirmation of **4-(3,4-Dichlorophenyl)benzoic acid**.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for **4-(3,4-Dichlorophenyl)benzoic acid**. By understanding the expected IR, NMR, and MS data, researchers can more effectively and efficiently confirm the structure and purity of their synthesized material. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. The true power of spectroscopic

analysis lies in the integration of these techniques to build a self-validating and unambiguous structural assignment.

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